molecular formula C9H15NSi B099340 3-(Trimethylsilyl)aniline CAS No. 15290-25-2

3-(Trimethylsilyl)aniline

Cat. No. B099340
CAS RN: 15290-25-2
M. Wt: 165.31 g/mol
InChI Key: HLMBXIDFRINSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748610B2

Procedure details

Compound A-07 can be synthesized according to method 1. Just of Scheme 1, R1 is —CF3; R2 is —H; R3 is p-SiMe3. More specifically, compound 1 is 2-chloro-3-(trifluoromethyl)pyridine (2 g); compound 2 is piperazine; the synthesized compound 3 is 1-(3-(trifluoromethyl)-2-pyridyl)piperazine (2.3 g, yield about 90.1%).
[Compound]
Name
p-SiMe3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](C)(C)C1C=C(C=CC=1)N.Cl[C:13]1[C:18]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:16]=[CH:15][N:14]=1.[NH:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1>>[F:20][C:19]([F:22])([F:21])[C:18]1[C:13]([N:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)=[N:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
p-SiMe3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=1C=C(N)C=CC1)(C)C
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(F)(F)F
Step Four
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Step Six
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound A-07 can be synthesized

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C(=NC=CC1)N1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.